molecular formula C27H36N4O6 B2667283 (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate CAS No. 122411-98-7

(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate

Cat. No.: B2667283
CAS No.: 122411-98-7
M. Wt: 512.607
InChI Key: HLANEXUXDPZOTD-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Peptidomimetic Chemistry

The evolution of peptidomimetics traces its origins to the mid-20th century, when limitations of therapeutic peptides—including rapid proteolytic degradation and poor bioavailability—spurred efforts to develop synthetic analogs. A pivotal milestone emerged in 1971 with the approval of captopril , a small-molecule angiotensin-converting enzyme (ACE) inhibitor derived from the peptide teprotide. This success demonstrated that systematic modifications of peptide structures could yield drug-like molecules with improved pharmacokinetic properties.

During the 1980s–1990s, advances in solid-phase peptide synthesis and computational modeling enabled precise backbone alterations. Researchers introduced D-amino acids , cyclization strategies , and non-natural side chains to stabilize secondary structures. For example, the development of HIV protease inhibitors like saquinavir showcased how peptidomimetic principles could target enzyme active sites with high specificity. Concurrently, the conceptual framework for classifying peptidomimetics emerged, distinguishing between structural, functional, and hybrid mimetics.

Modern peptidomimetic design leverages high-throughput screening, X-ray crystallography, and molecular dynamics simulations. These tools facilitate the rational incorporation of functionalities like the ureido group in (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate , optimizing target engagement and resistance to enzymatic cleavage.

Classification of Peptidomimetics in Drug Research

Peptidomimetics are categorized based on their structural and functional resemblance to native peptides:

Class A : Retain predominantly natural amino acids with localized modifications (e.g., side-chain alkylation, amide bond isosteres). The subject compound falls into this category due to its retained peptide-like backbone with ureido and benzyl ester additions.

Class B : Incorporate extensive non-natural residues or backbone alterations while preserving topological equivalence to peptide pharmacophores. Examples include β-peptides and peptoids.

Class C/D : Fully synthetic scaffolds projecting functional groups in spatial arrangements mimicking peptide binding motifs. These often lack recognizable peptide bonds.

The ureido-modified compound bridges Classes A and B, maintaining critical hydrogen-bonding motifs while introducing rigidity via the ureido moiety. This balance enhances target affinity—a principle validated in herpes simplex virus ribonucleotide reductase inhibitors, where ureido groups improved potency 50-fold through additional hydrogen bonding.

Position of Ureido-Functionalized Peptidomimetics in Current Research

Ureido groups (-NHCONH-) have become critical in peptidomimetic design due to their dual hydrogen-bonding capacity and conformational rigidity. In (S)-benzyl 2-...4-methylpentanoate , the ureido linker between the pentanamido and benzyloxycarbonyl groups likely stabilizes a β-strand conformation, mimicking peptide-receptor interactions.

Structural Advantages of Ureido Modifications

Feature Impact on Peptidomimetic Properties
Hydrogen-bond donor/acceptor capacity Enhances target binding affinity
Conformational rigidity Reduces entropy penalty upon binding
Metabolic stability Resists protease cleavage vs. amide bonds

Recent studies highlight ureido-peptidomimetics in antimicrobial agents and enzyme inhibitors . For instance, ureido-backbone analogs exhibit improved stability in serum compared to linear peptides, with half-lives extending from minutes to hours. The compound’s benzyl ester groups further enhance lipophilicity, addressing peptide limitations in membrane permeability.

Synthetic routes to such molecules typically involve:

  • Solid-phase synthesis of the peptide backbone
  • Post-synthetic modification to introduce ureido groups via carbodiimide coupling
  • Chiral resolution to ensure stereochemical purity

Ongoing research explores ureido-peptidomimetics for targeting protein-protein interactions, leveraging their ability to present multiple hydrogen-bonding vectors in constrained geometries.

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O6/c1-19(2)16-23(25(33)36-17-20-10-5-3-6-11-20)30-24(32)22(14-9-15-29-26(28)34)31-27(35)37-18-21-12-7-4-8-13-21/h3-8,10-13,19,22-23H,9,14-18H2,1-2H3,(H,30,32)(H,31,35)(H3,28,29,34)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANEXUXDPZOTD-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate typically involves multi-step organic reactions. A common synthetic route includes:

    Protection of Amino Groups: The initial step often involves protecting the amino groups using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

    Formation of Ureido Group: The ureido group can be introduced by reacting an appropriate amine with an isocyanate.

    Amide Bond Formation: The formation of amide bonds is achieved through coupling reactions, often using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.

    Esterification: The final esterification step involves the reaction of the carboxylic acid with benzyl alcohol under acidic conditions or using coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesizers, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester or amide groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, borane.

    Coupling Reagents: DCC, EDC, HATU.

    Protecting Groups: Benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its ureido and amido groups mimic peptide bonds, making it useful in the design of peptide-based inhibitors and probes.

Medicine

Medically, this compound has potential applications in drug development. Its structure can be modified to enhance binding affinity and specificity for biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ureido vs. Boc-Protected Analogs

  • Target Compound : The ureido group (-NHCONH₂) in the pentanamido chain enhances polarity and hydrogen-bonding capacity, likely increasing aqueous solubility compared to bulkier tert-butoxycarbonyl (Boc)-protected analogs .
  • Boc-Protected Analog: (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid () replaces the ureido with a Boc group. The Boc group’s hydrophobicity may improve cell membrane penetration but reduce solubility in polar solvents .

Side-Chain Modifications

  • 4-Methylpentanoate vs. Propanoate: The target compound’s 4-methylpentanoate branch () increases steric bulk compared to simpler propanoate derivatives (e.g., benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate, ). This could reduce enzymatic degradation but may hinder binding to shallow protein pockets .
  • Methoxyacetamido Substituent : describes a compound with a methoxyacetamido group instead of the ureido. The ether oxygen may moderate hydrophilicity but lacks the urea’s strong hydrogen-bonding capacity .

Functional Group Additions

  • Cinnamamido and Pyrrolidinyl Groups : ’s compound incorporates a cinnamamido group and pyrrolidinyl ring, adding aromaticity and conformational rigidity. These features could enhance target selectivity but reduce synthetic accessibility .
  • 4-Cyanobenzamido and Biphenyl Motifs: ’s derivative includes a cyanobenzamido group and biphenyl system, which may improve binding to hydrophobic enzyme pockets (e.g., STAT3 inhibitors) but increase molecular weight and logP .

Data Table: Structural and Inferred Property Comparison

Compound Name (Source) Molecular Formula Key Functional Groups Structural Differences vs. Target Compound Inferred Properties
Target Compound C₂₇H₃₄N₄O₇ Ureido, Cbz, 4-methylpentanoate Reference High H-bonding, moderate hydrophobicity
Boc-Protected Analog () C₁₈H₂₆N₂O₆ Boc, Cbz, pentanoic acid Boc replaces ureido; shorter chain Lower solubility, higher logP
Methoxyacetamido Derivative () C₂₄H₃₄N₄O₈ Methoxyacetamido, Cbz Methoxyacetamido replaces ureido Moderate polarity, reduced H-bonding
Cinnamamido-Pyrrolidinyl () C₃₄H₃₅N₃O₅ Cinnamamido, pyrrolidinyl Added aromaticity and rigidity Enhanced selectivity, higher synthetic complexity

Methodological Considerations for Similarity Assessment

Structural similarity analysis, as noted in and , relies on molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients. For the target compound:

  • Tanimoto Similarity : Likely high (>0.7) with ureido-containing analogs () due to shared functional groups .
  • Activity Cliffs: Minor structural changes (e.g., ureido → Boc in ) may drastically alter bioactivity despite high similarity .

Biological Activity

(S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate, with CAS number 122411-98-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications based on available research findings.

  • Molecular Formula : C27H36N4O
  • Molecular Weight : 436.60 g/mol
  • Structure : The compound features a complex structure that includes a benzyl group, ureido linkage, and multiple functional groups that may contribute to its biological properties.

The compound exhibits various biological activities that can be attributed to its structural features. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluated the activity of structurally related compounds against human leukocyte elastase (HLE). The results showed that modifications in the side chains significantly affected the inhibitory potency, suggesting that this compound could be a lead compound for further development .
  • Anticancer Screening :
    • In vitro assays on similar compounds indicated cytotoxic effects against various cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. Further investigation into this specific compound could elucidate its potential therapeutic applications in oncology .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundsResults/Findings
Enzyme Inhibition(S)-benzyl derivativesModerate inhibition against HLE (Ki ~10 mM)
Anticancer ActivityUreido-containing analogsInduced apoptosis in cancer cell lines
Neuroprotective EffectsBACE1 inhibitorsReduced amyloid plaque formation

Future Directions

Given the promising biological activities observed in related compounds, further research on this compound is warranted. Potential areas for exploration include:

  • Optimization of Structure : Modifying functional groups to enhance potency and selectivity for target enzymes.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the precise molecular pathways influenced by this compound to better understand its biological effects.

Q & A

Q. What are the key considerations for synthesizing (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate, and how can intermediates be purified effectively?

  • Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example, intermediates like (S)-dibenzyl 2-(3-((S)-1-(benzyloxy)-4-methyl-1-oxopentan-2-yl)ureido)pentanedioate are synthesized via coupling reactions using triphosgene and pyridine in anhydrous DCM, followed by silica gel chromatography (20–40% EtOAc/hexanes) for purification . Yield optimization (37–99%) depends on reaction conditions (e.g., hydrogenation at 1 atm for 60 minutes) and stoichiometric ratios of reagents like DIEA (2.5 eq.) .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Use chiral HPLC and 1H^1H NMR analysis to confirm stereochemistry. For instance, 1H^1H NMR signals (e.g., δ 4.43–4.46 ppm for α-protons) and rotameric splitting (major/minor peaks) in DMSO-d6d_6 or CDCl3_3 can resolve stereoisomers. Analytical HPLC with retention times (e.g., 0.28–0.74 min) and m/zm/z values (e.g., 303.1–304.1 [M–H]^-) further validate purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow strict PPE guidelines (gloves, lab coats, eye protection) and work in a fume hood to avoid inhalation of dust or vapors. Store at controlled temperatures (dry, <25°C) in inert atmospheres to prevent decomposition. Emergency measures include immediate rinsing for eye/skin contact and medical attention for ingestion .

Q. How can researchers confirm the presence of the ureido functional group in this compound?

  • Methodological Answer : IR spectroscopy (stretching at ~1650–1700 cm1^{-1}) and 1H^1H NMR signals (δ 6.5–7.5 ppm for NH protons) identify the ureido group. LC-MS with m/zm/z fragmentation patterns (e.g., loss of CO2_2 or benzyl groups) provides additional confirmation .

Advanced Research Questions

Q. How can contradictory yields in multi-step syntheses (e.g., 40% vs. 99%) be resolved?

  • Methodological Answer : Yield discrepancies often arise from purification methods or reaction kinetics. For example, hydrogenation time (60 minutes vs. shorter periods) significantly impacts debenzylation efficiency. Silica gel chromatography with gradient elution (e.g., 1% MeOH/chloroform) improves recovery of polar intermediates .

Q. What strategies optimize regioselectivity in ureido bond formation?

  • Methodological Answer : Use sterically hindered bases (e.g., DIEA) to minimize side reactions. Temperature control (0°C during coupling) and pre-activation of carbamates with triphosgene enhance regioselectivity. Computational modeling (e.g., DFT) predicts steric and electronic effects of substituents on reaction pathways .

Q. How do solvent systems influence rotameric equilibria in NMR analysis?

  • Methodological Answer : Polar aprotic solvents (DMSO-d6d_6) stabilize rotamers, leading to split signals (e.g., δ 4.65–4.74 ppm for major/minor conformers). In contrast, CDCl3_3 may average signals due to faster exchange rates. Variable-temperature NMR can further probe dynamic behavior .

Q. What computational tools validate the inhibition mechanism of related carboxypeptidase inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations analyze binding affinities to glutamate carboxypeptidase II. Compare inhibition constants (KiK_i) of analogs (e.g., ZJ-43 derivatives) with structural variations (e.g., carboxy vs. benzyloxy groups) to identify pharmacophores .

Q. How can researchers address instability during long-term storage?

  • Methodological Answer : Lyophilize the compound under argon and store at –80°C in amber vials to prevent hydrolysis of the benzyl ester. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring detect degradation products (e.g., free carboxylic acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.